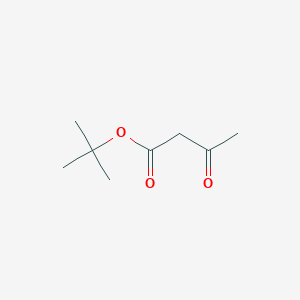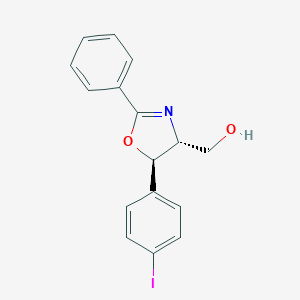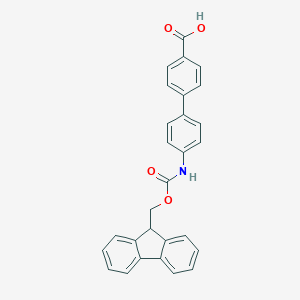![molecular formula C27H33NO8 B046427 Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate CAS No. 116409-00-8](/img/structure/B46427.png)
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate, also known as CDM-11, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is not fully understood. However, it is believed that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the activity of certain enzymes involved in cancer cell growth and survival. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may induce DNA damage in cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has also been studied for its potential effects on the central nervous system. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is its potential as an anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo.
Direcciones Futuras
There are several potential future directions for research on Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate and its potential as a treatment for cancer and neurodegenerative diseases. Finally, research on the safety and efficacy of Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate in vivo is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 3,4,5-trimethoxyphenyl-ethanol. This intermediate is then reacted with pyrrolidine and p-toluenesulfonic acid to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 7-hydroxy-4-methylcoumarin in the presence of sodium hydride to form Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been studied for its potential pharmacological properties, particularly as an anti-cancer agent. In vitro studies have shown that Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
116409-00-8 |
|---|---|
Nombre del producto |
Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate |
Fórmula molecular |
C27H33NO8 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate |
InChI |
InChI=1S/C27H33NO8/c1-6-33-26(29)24-23(16-11-21(30-3)25(32-5)22(12-16)31-4)17-13-19-20(35-15-34-19)14-18(17)36-27(24,2)28-9-7-8-10-28/h11-14,23-24H,6-10,15H2,1-5H3 |
Clave InChI |
AYIQTEGLGSNULP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES canónico |
CCOC(=O)C1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Sinónimos |
Ethyl 7,8-dihydro-6-methyl-6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxypheny l)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
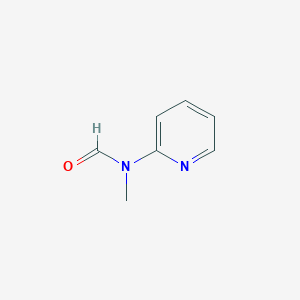

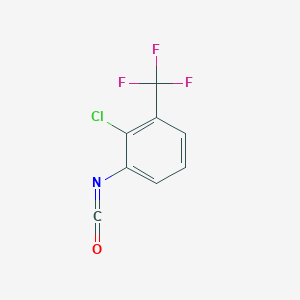
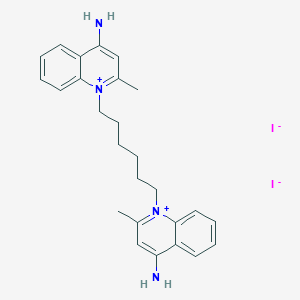
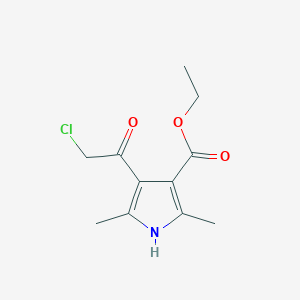
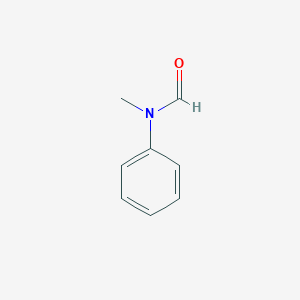
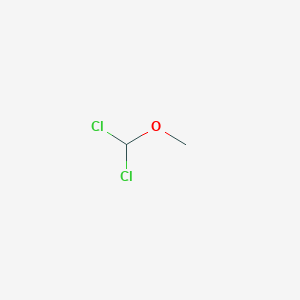
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
